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Application Notes: Thapsigargin as a BiP Inducer for In Vitro Studies

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Compound of Interest					
Compound Name:	BiP inducer X				
Cat. No.:	B1667539	Get Quote			

Introduction

Thapsigargin is a potent and specific, non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] Derived from the plant Thapsia garganica, this sesquiterpene lactone is a valuable tool for researchers studying cellular calcium homeostasis and endoplasmic reticulum (ER) stress.[2][4] By blocking the SERCA pump, thapsigargin prevents the reuptake of cytosolic calcium into the ER, leading to the depletion of ER calcium stores and a subsequent rise in intracellular calcium levels.[2][5] This disruption of calcium homeostasis is a primary trigger for the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER function. A key component of the UPR is the upregulation of ER chaperone proteins, most notably the 78-kDa glucose-regulated protein (GRP78), also known as Binding-immunoglobulin Protein (BiP).

Mechanism of Action

Thapsigargin's primary molecular target is the SERCA pump, which it inhibits with high potency. [1][3] This inhibition leads to a cascade of cellular events, making it a reliable inducer of the UPR and, consequently, BiP expression. The depletion of ER calcium stores causes misfolding of newly synthesized proteins, which are then recognized by sensor proteins in the ER membrane, initiating the UPR.[5] This signaling cascade results in the increased transcription and translation of UPR target genes, including BiP.

Recommended Concentrations for In Vitro Studies



The optimal concentration of thapsigargin for in vitro studies can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific model.

Cell Line/Type	Concentration Range	Treatment Duration	Observed Effect	Reference
Human Neuroblastoma (SH-SY5Y)	0.05 nM - 20 μM	5 minutes	Induction of intracellular calcium transient	[1]
HeLa Cells	2 nM	16 hours	Induction of ER stress markers	[4]
Hepatocellular Carcinoma (HepG2)	25 nM - 200 nM	24 hours	Induction of ER stress/UPR genes	[6]
Adrenocortical Carcinoma (SW- 13, NCI-H295R)	0.5 μM - 16 μM	48 hours	Decreased cell viability, increased apoptosis	[7]
Prostate Cancer (LNCaP, PC3)	0.1 μΜ	6 - 48 hours	Upregulation of UPR markers	[5]
Human Chondrocyte (C28/I2)	10 μΜ	Not Specified	Increased expression of BiP and other ER stress markers	[8]
General Use	2 nM - 2000 nM	0.5 - 24 hours	Varies depending on desired effect	[4]

Experimental Protocols

1. Preparation of Thapsigargin Stock Solution

Thapsigargin is typically supplied as a lyophilized powder.[4]



- Reconstitution: To prepare a stock solution (e.g., 1.25 mM), reconstitute 1 mg of thapsigargin in 1.23 ml of high-quality, anhydrous DMSO.[4] Mix thoroughly by vortexing until the powder is completely dissolved.
- Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
 Protect from light.[4] The reconstituted chemical is generally stable for at least one week when stored at -20°C.[4]
- 2. General Protocol for Induction of BiP Expression in Cell Culture

This protocol provides a general guideline for treating adherent cells with thapsigargin to induce BiP expression.

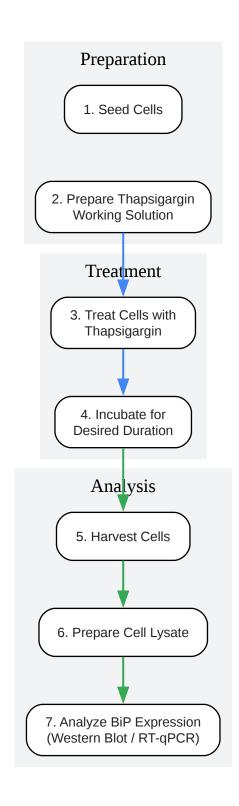
- Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
- Preparation of Working Solution: Dilute the thapsigargin stock solution to the desired final
 concentration in pre-warmed, complete cell culture medium. It is crucial to mix the working
 solution thoroughly.
- Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of thapsigargin.
- Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
- Cell Lysis and Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for downstream analysis, such as Western blotting or RT-qPCR, to assess BiP expression levels.

Visualizations

Signaling Pathway of Thapsigargin-Induced UPR









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